PfGSK3/PfPK6-IN-2

CAS No.:

Cat. No.: VC16647282

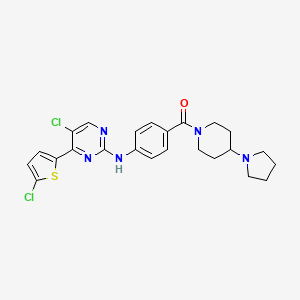

Molecular Formula: C24H25Cl2N5OS

Molecular Weight: 502.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H25Cl2N5OS |

|---|---|

| Molecular Weight | 502.5 g/mol |

| IUPAC Name | [4-[[5-chloro-4-(5-chlorothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone |

| Standard InChI | InChI=1S/C24H25Cl2N5OS/c25-19-15-27-24(29-22(19)20-7-8-21(26)33-20)28-17-5-3-16(4-6-17)23(32)31-13-9-18(10-14-31)30-11-1-2-12-30/h3-8,15,18H,1-2,9-14H2,(H,27,28,29) |

| Standard InChI Key | SZKUPGRFEZHAPU-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)NC4=NC=C(C(=N4)C5=CC=C(S5)Cl)Cl |

Introduction

Chemical and Pharmacological Profile of PfGSK3/PfPK6-IN-2

Molecular Structure and Physicochemical Properties

PfGSK3/PfPK6-IN-2 (C<sub>24</sub>H<sub>25</sub>Cl<sub>2</sub>N<sub>5</sub>OS) has a molecular weight of 502.46 g/mol and belongs to the 2,4,5-trisubstituted pyrimidine class. The compound’s structure comprises:

-

A 2-anilino-pyrimidine scaffold substituted at the 4- and 5-positions with a benzothiophene ring and chlorine atoms, respectively.

-

A pyrrolidine-amide side chain at the 2-position, critical for interactions with the ATP-binding sites of PfGSK3 and PfPK6 .

The chlorine atoms at the 5-position enhance hydrophobic interactions with the methionine gatekeeper residue in PfGSK3, while the benzothiophene moiety occupies a hydrophobic back pocket in PfPK6 .

Target Kinases and Inhibitory Potency

PfGSK3/PfPK6-IN-2 selectively inhibits two essential P. falciparum kinases:

| Target Kinase | IC<sub>50</sub> (nM) | Biological Role in Malaria Parasite |

|---|---|---|

| PfGSK3 | 172 ± 15 | Regulates glycogen metabolism and asexual development |

| PfPK6 | 11 ± 2 | Controls DNA replication and erythrocyte invasion |

The dual inhibition disrupts multiple parasitic pathways, leading to impaired growth and survival of blood-stage parasites .

Mechanistic Insights into Antimalarial Activity

Inhibition of Blood-Stage P. falciparum

In vitro assays using the 3D7 strain demonstrated dose-dependent suppression of parasitemia, with an EC<sub>50</sub> of 552 nM . Time-kill studies revealed a >90% reduction in parasite load within 48 hours at 2 μM, correlating with PfGSK3/PfPK6 inhibition . Synergistic effects were observed when combined with artemisinin, suggesting potential for combination therapy .

Cytotoxicity and Selectivity

Despite its antimalarial efficacy, PfGSK3/PfPK6-IN-2 exhibits cytotoxicity in human HepG2 hepatocytes (IC<sub>50</sub> = 2 μM) . This narrow therapeutic window underscores the need for structural optimization to improve parasite selectivity. Comparative kinase profiling showed >50-fold selectivity for PfPK6 over human CDK2 and GSK-3β, reducing off-target risks .

Structure-Activity Relationship (SAR) Studies

Modifications to the Pyrimidine Core

SAR analyses identified critical structural features for dual kinase inhibition:

-

Benzothiophene at Position 4: Replacement with benzofuran (18a) or naphthalene (18b) reduced PfGSK3 activity by 3–5 fold, while PfPK6 inhibition remained intact (IC<sub>50</sub> = 317–329 nM) .

-

Chlorine at Position 5: Substitution with bromine (18s) or fluorine (18q) maintained PfPK6 potency (IC<sub>50</sub> = 19–456 nM) but altered PfGSK3 affinity, suggesting halogen-specific interactions with Met164 in PfGSK3 .

Role of the Pyrrolidine-Amide Side Chain

The pyrrolidine moiety is essential for PfGSK3 binding:

-

Ring Expansion: Replacing pyrrolidine with piperidine (9b) improved PfPK6 inhibition (IC<sub>50</sub> = 216 nM) but reduced PfGSK3 activity (IC<sub>50</sub> = 695 nM) .

-

Amide Linker: Removal or substitution of the amide group (e.g., 4h, 5) abolished activity, highlighting its role in hinge-region hydrogen bonding .

Binding Mode and Homology Modeling

Docking into PfPK6’s ATP-Binding Site

A homology model of PfPK6, based on human CDK2, revealed a narrow, hydrophobic ATP-binding pocket. PfGSK3/PfPK6-IN-2 adopts a U-shaped conformation:

-

The pyrimidine core forms hydrogen bonds with Ile148 in the hinge region.

-

The benzothiophene occupies a hydrophobic pocket lined by Val81 and Leu201 .

-

The pyrrolidine-amide tail extends into solvent-exposed regions, minimizing steric clashes .

Interaction with PfGSK3’s Catalytic Site

In a PfGSK3 model derived from human GSK-3β:

-

The chlorine atoms engage in halogen bonding with Met164, stabilizing the inhibitor-kinase complex.

-

The benzothiophene interacts with Phe67 and Tyr138, while the pyrrolidine nitrogen forms a salt bridge with Asp181 .

Future Directions and Challenges

Improving Parasite Selectivity

Strategies to reduce host cytotoxicity include:

-

Introducing polar groups at the pyrrolidine terminus to enhance solubility.

In Vivo Efficacy Studies

While in vitro data are promising, pharmacokinetic studies in murine models are needed to assess oral bioavailability and blood-brain barrier penetration, critical for treating cerebral malaria .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume